{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone
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Overview
Description
{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone is a chemical compound known for its unique structure and properties It is an organic compound that features a hydroxy group, an octa-1,7-dien-3-yloxy group, and a phenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol, octa-1,7-diene, and benzoyl chloride.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the hydroxy group. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in signaling pathways, affecting cellular processes such as gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone include:
Linalool: A monoterpenoid with a similar octa-1,6-diene structure.
Benzophenone Derivatives: Compounds with a phenylmethanone core and various substituents.
Properties
CAS No. |
63367-07-7 |
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Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2-hydroxy-4-octa-1,7-dien-3-yloxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H22O3/c1-3-5-7-12-17(4-2)24-18-13-14-19(20(22)15-18)21(23)16-10-8-6-9-11-16/h3-4,6,8-11,13-15,17,22H,1-2,5,7,12H2 |
InChI Key |
SNPDCWRUBGDYCI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C=C)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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